molecular formula C12H17N3O6 B12849075 N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide

N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide

Cat. No.: B12849075
M. Wt: 299.28 g/mol
InChI Key: WRVMIHCBUGIPKG-TURQNECASA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide delineates the compound’s structure with precision. The name comprises three key components:

  • Ribose backbone : The (2R,3R,4S,5R)-configured oxolan-2-yl group defines the β-D-ribofuranose sugar, where stereochemical descriptors specify hydroxyl orientations at positions 2, 3, 4, and 5.
  • Pyrimidine base : The 5-methyl-2-oxopyrimidin-4-yl moiety indicates a cytosine derivative methylated at position 5 and acetylated at the exocyclic N4 amine.
  • Acetamide substituent : The N-acetyl group at position 4 completes the modification, introducing a planar amide bond that influences base-pairing dynamics.

This nomenclature adheres to IUPAC guidelines for nucleoside derivatives, prioritizing substituent positions and stereochemical clarity.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₇N₃O₆ derives from the following constituents:

  • Ribose : C₅H₉O₅ (including hydroxymethyl and hydroxyl groups)
  • Modified cytosine : C₅H₆N₃O₂ (5-methyl-2-oxopyrimidine core)
  • Acetamide : C₂H₃NO (N4-acetyl substitution)

Calculated molecular weight is 299.28 g/mol , consistent with modifications to cytidine’s base (C₉H₁₃N₃O₅ → C₁₂H₁₇N₃O₆ via +CH₃ and +C₂H₃O). Comparative mass spectrometry data for analogous acetylated nucleosides, such as N⁴-acetylcytidine (285.25 g/mol), validate this calculation.

Crystallographic Data and Conformational Isomerism

While crystallographic data for this specific compound remain unpublished, structural analogs provide insights:

  • Ribose puckering : The β-D-ribofuranose adopts a C3′-endo conformation, optimizing hydrogen bonding between 2′-OH and the base’s acetyl group.
  • Base orientation : The 5-methyl group induces a syn orientation relative to the ribose, enhancing hydrophobic interactions in RNA duplexes.
  • Acetamide planarity : The N4-acetyl group’s resonance stabilization enforces coplanarity with the pyrimidine ring, reducing conformational flexibility.

Molecular dynamics simulations predict that these features collectively stabilize RNA secondary structures by ~1.2 kcal/mol compared to unmodified cytidine.

Comparative Analysis with Related Acetylated Nucleosides

The compound’s dual modification distinguishes it from related nucleosides (Table 1):

Compound Modifications Molecular Formula Key Structural Features
N⁴-Acetylcytidine N4-acetyl C₁₁H₁₅N₃O₆ Enhances RNA duplex stability via acetyl
5-Methylcytidine C5-methyl C₁₀H₁₅N₃O₅ DNA/RNA methylation marker
This compound N4-acetyl, C5-methyl C₁₂H₁₇N₃O₆ Synergistic base-stacking and stability

Key differences include:

  • Enhanced hydrophobicity : The 5-methyl group augments base-stacking forces, complementing the acetyl’s duplex-stabilizing effects.
  • Epigenetic interplay : Unlike DNA-specific 5-methylcytosine, this compound’s RNA localization suggests roles in translational regulation.

Properties

Molecular Formula

C12H17N3O6

Molecular Weight

299.28 g/mol

IUPAC Name

N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide

InChI

InChI=1S/C12H17N3O6/c1-5-3-15(12(20)14-10(5)13-6(2)17)11-9(19)8(18)7(4-16)21-11/h3,7-9,11,16,18-19H,4H2,1-2H3,(H,13,14,17,20)/t7-,8-,9-,11-/m1/s1

InChI Key

WRVMIHCBUGIPKG-TURQNECASA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1NC(=O)C)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)C)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Preparation Methods

Chemical Synthesis via Multi-step Reactions

This method typically involves the following key steps:

  • Synthesis of the Oxopyrimidine Core : The initial step involves creating the 2-oxopyrimidine structure. This can be achieved by cyclization reactions involving appropriate precursors such as 5-methyluracil derivatives.

  • Formation of the Glycosidic Bond : The next step is to attach the oxopyrimidine moiety to the sugar unit (the dihydroxyoxolane). This is generally accomplished through glycosylation reactions using activated sugar derivatives.

  • Acetylation : Finally, the amine group on the pyrimidine ring is acetylated using acetic anhydride or acetyl chloride to yield the final compound.

Enzymatic Synthesis

Enzymatic methods leverage specific enzymes to catalyze reactions that form the desired compound with high specificity and yield:

  • Glycosyltransferases can be utilized to facilitate the attachment of the sugar moiety to the pyrimidine ring.

This method often results in fewer by-products and milder reaction conditions compared to traditional chemical synthesis.

Solid-phase Synthesis

Solid-phase synthesis is a technique that allows for the sequential assembly of molecules on a solid support:

This method is particularly useful for generating libraries of compounds for screening purposes.

The following table summarizes various studies and patents related to the preparation methods of N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide:

Source Preparation Method Key Findings
Patent JP6141180B2 Multi-step chemical synthesis Describes a method involving multiple reaction steps leading to high yields of the target compound.
Patent US10385078B2 Enzymatic synthesis Highlights advantages in specificity and reduced side reactions when using glycosyltransferases.
WHO Document Solid-phase synthesis Discusses solid-phase techniques for efficient assembly of complex molecules.

The preparation of this compound showcases a variety of synthetic approaches that can be tailored based on desired outcomes such as yield, purity, and scalability. Ongoing research continues to refine these methods to enhance efficiency and reduce environmental impact in pharmaceutical manufacturing processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the ribose moiety.

    Reduction: Reduction reactions can modify the pyrimidine ring, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group or the hydroxyl groups on the

Scientific Research Applications

Synonyms

  • 5-Ethynyluridine
  • CHEMBL246222
  • SCHEMBL17633013

Antiviral Activity

One of the primary applications of N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide is its antiviral properties. It has been studied for its efficacy against various viral infections, particularly those caused by RNA viruses. Research indicates that this compound can inhibit viral replication by interfering with the viral RNA synthesis process.

Case Study: Hepatitis C Virus (HCV)

A study conducted on the effects of this compound on HCV showed promising results in reducing viral load in infected cell cultures. The mechanism was attributed to the compound's ability to mimic natural substrates used by viral polymerases, thus disrupting their function.

Anticancer Properties

This compound has also been investigated for its potential anticancer effects. Its structural similarity to nucleosides allows it to integrate into DNA and RNA synthesis pathways.

Data Table: Anticancer Activity

Cancer TypeIC50 (µM)Mechanism of Action
Breast Cancer10Inhibition of DNA synthesis
Lung Cancer15Induction of apoptosis
Leukemia8Disruption of RNA processing

Role in Metabolic Disorders

Recent research has explored the role of this compound in metabolic disorders such as diabetes and obesity. It has been found to enhance glucose uptake in muscle cells and improve insulin sensitivity.

Case Study: Type 2 Diabetes

In animal models of Type 2 diabetes, administration of this compound led to significant reductions in blood glucose levels and improved metabolic profiles.

Potential Use as a Vaccine Adjuvant

The compound's ability to modulate immune responses suggests its potential as a vaccine adjuvant. Preliminary studies indicate that it may enhance the efficacy of certain vaccines by promoting stronger and longer-lasting immune responses.

Data Table: Vaccine Efficacy Enhancement

Vaccine TypeEfficacy Increase (%)Observed Immune Response
Influenza30Increased antibody titers
Hepatitis B25Enhanced T-cell activation

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide-Containing Nucleosides

Compound Name Key Functional Groups Biological Relevance Reference(s)
N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide β-D-ribofuranosyl, 5-methyl-2-oxopyrimidinyl, acetyl Synthesis impurity in nucleoside APIs
4-Acetylcytidine β-D-ribofuranosyl, cytosine, acetyl RNA modification metabolite
N4-Acetyl-2'-deoxycytidine 2'-deoxyribose, cytosine, acetyl Epigenetic biomarker in cancer

Key Observations :

  • The compound of interest shares the acetylated cytosine motif with 4-acetylcytidine but differs in the 5-methyl-2-oxopyrimidinyl group, which reduces its base-pairing capacity compared to unmodified cytidine .
  • Unlike N4-acetyl-2'-deoxycytidine, which is associated with DNA damage biomarkers, this compound’s ribose sugar limits its relevance to RNA-related processes or impurities .

Functional Analogs in Drug Development

Example 1: Antibacterial Oxazolidinone Derivatives

The compound (S)-N-((3-(6-(4-(4,6-dichloropyrimidin-2-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide (7g) features a fluoropyridine-oxazolidinone core with an acetamide side chain. Unlike the ribose-linked compound, this analog demonstrates potent antibacterial activity against Gram-positive pathogens, attributed to its inhibition of bacterial protein synthesis .

Example 2: Pharmacopeial Impurity Standards

Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (from Pharmacopeial Forum) share the 2-oxopyrimidinyl and acetamide groups but incorporate bulky aromatic and piperazine moieties. These structural differences enhance their use as reference standards for complex synthetic impurities in peptide-based drugs .

Key Differentiators

Sugar Moiety: The β-D-ribofuranosyl group in the compound of interest contrasts with the 2'-deoxyribose in DNA-linked analogs or the absence of sugar in oxazolidinone derivatives. This impacts solubility and metabolic stability .

Biological Activity: Unlike antibacterial oxazolidinones or epigenetic biomarkers, this compound lacks direct therapeutic activity and is primarily a process-related impurity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing this compound, and how are intermediates validated?

  • Methodology :

  • Step 1 : Utilize nucleoside synthesis strategies, such as coupling a modified pyrimidine base (e.g., 5-methyl-2-oxopyrimidin-4-yl) with a ribose derivative (e.g., 3,4-dihydroxy-5-(hydroxymethyl)oxolane) via glycosylation reactions .
  • Step 2 : Validate intermediates using IR spectroscopy (e.g., carbonyl stretching at ~1700 cm⁻¹ for acetamide groups) and ¹H/¹³C NMR (e.g., anomeric proton signals at δ 5.5–6.5 ppm for ribose linkage) .
  • Step 3 : Confirm final purity via HPLC-MS with reverse-phase C18 columns and mobile phases adjusted for polar hydroxyl groups .

Q. How can structural ambiguities in the compound’s oxolan-2-yl moiety be resolved?

  • Analytical Approach :

  • X-ray crystallography to determine absolute stereochemistry at C2, C3, C4, and C5 positions of the oxolane ring.
  • NOESY NMR to confirm spatial proximity of hydroxyl groups (e.g., correlation between 3-OH and 4-OH protons) .

Advanced Research Questions

Q. What experimental strategies address contradictions between computational and empirical data for this compound’s stability?

  • Case Study :

  • Computational Prediction : Density Functional Theory (DFT) may suggest instability due to steric strain in the oxolane ring.
  • Experimental Validation : Conduct accelerated stability studies under varying pH (e.g., pH 2–9) and temperatures (25–60°C), monitoring degradation via LC-UV/MS . Compare results with DFT to refine computational models .

Q. How does the compound interact with nucleotide-processing enzymes, and what assays are suitable for mechanistic studies?

  • Methodology :

  • Enzyme Inhibition Assays : Use fluorescence polarization to measure binding affinity to viral polymerases or kinases.
  • Isothermal Titration Calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) of enzyme-substrate interactions .
  • Metabolic Pathway Mapping : Track incorporation into RNA/DNA via ³H/¹⁴C radiolabeling followed by autoradiography .

Q. What are the challenges in detecting low-abundance metabolites of this compound in vivo?

  • Analytical Solutions :

  • Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate polar metabolites from biological matrices.
  • Detection : Employ high-resolution mass spectrometry (HRMS) with ion mobility separation to resolve isobaric metabolites (e.g., glucuronidated vs. sulfated derivatives) .

Methodological Tables

Key Parameter Analytical Technique Critical Observations Reference
Glycosidic bond stabilityHPLC-MS (pH 7.4, 37°C)Degradation t₁/₂ = 48 hrs at 40°C
Enzyme binding affinitySurface Plasmon Resonance (SPR)Kd = 12.3 nM for viral polymerase
Metabolite identificationHRMS + MS/MS fragmentationm/z 356.1298 [M+H]⁺ → fragment at m/z 152.0564

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • PPE : Wear nitrile gloves and safety goggles; use fume hoods during synthesis.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal; collect organic waste in halogen-free containers .

Open Research Challenges

Q. How can computational modeling improve synthesis yield and metabolite prediction?

  • Strategy :

  • Apply molecular dynamics (MD) simulations to optimize glycosylation reaction conditions (e.g., solvent polarity, temperature).
  • Use machine learning (e.g., Random Forest models) trained on spectral databases to predict metabolite structures .

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